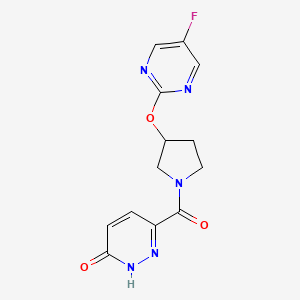

6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative that has been extensively studied for its potential applications in scientific research. The compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Properties

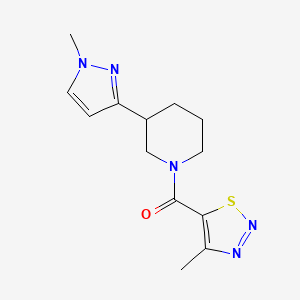

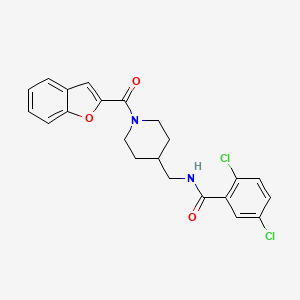

- Novel 2-S-, 4-, 5-substituted and bicyclic 6-methylpyrimidine-4-ol derivatives, including pyrazole, 1,2,4-triazole, and pyridazine moieties, were synthesized using accessible and efficient methods. These compounds showed pronounced stimulating action on plant growth, with activities in the range of 60-93% compared to heteroauxin (Yengoyan et al., 2020).

Concise Access to Pharmacologically Active Compounds

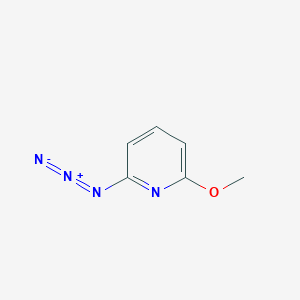

- Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine, provided concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. Alkynyl heterocycles were effective dipolarophiles for pyridine N-imine, allowing access to analogous compounds directly (Johnston et al., 2008).

Non-linear Optical and Molecular Docking Studies

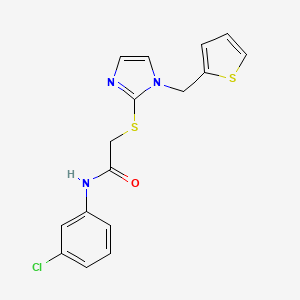

- 6-Amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and a related compound were synthesized and characterized using various techniques. Computational chemistry methods supported these findings. The compounds exhibited non-linear optical properties and potential anticancer activity based on molecular docking analyses (Jayarajan et al., 2019).

Microwave Assisted Synthesis of Heterocyclic Derivatives

- 6-(6'-Arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines were synthesized under microwave irradiation conditions. These compounds have shown to exhibit various biological activities such as antitumor and antibacterial properties (Ashok et al., 2006).

Anticancer Activity through Molecular Docking

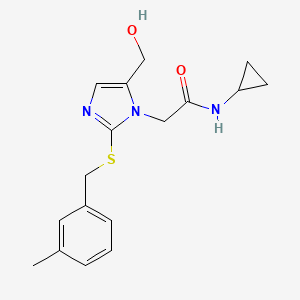

- A new series of 3(2h)-one pyridazinone derivatives with potential anti-oxidant activity were synthesized and evaluated for in-vitro activity. Molecular Docking was carried out using cyclin-dependent kinase protein and DNA-hexamer, demonstrating potent antioxidant properties (Mehvish & Kumar, 2022).

properties

IUPAC Name |

3-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O3/c14-8-5-15-13(16-6-8)22-9-3-4-19(7-9)12(21)10-1-2-11(20)18-17-10/h1-2,5-6,9H,3-4,7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXOILVVQCAXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2465101.png)

![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)

![N-(3-chloro-4-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2465108.png)

![N-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2465109.png)

![1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2465117.png)